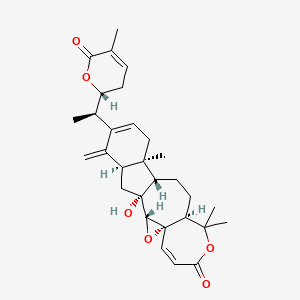
4-Hydroxy-1,3-thiazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,3-thiazole-5-carbonitrile typically involves the reaction of thiobenzamide with monobromomalonamide in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in absolute ethanol for several hours . This method allows for the efficient construction of the thiazole ring with the desired substituents.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1,3-thiazole-5-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzyme activity, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions are mediated through the binding of the thiazole ring to specific receptors or enzymes, leading to the observed biological effects .
Comparación Con Compuestos Similares
2-Aminothiazole: Another thiazole derivative with antimicrobial properties.
4-Methyl-1,3-thiazole-5-carboxylic acid: Known for its use in drug development.
Thiazole-4-carboxamide: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness: 4-Hydroxy-1,3-thiazole-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C4H2N2OS |
|---|---|
Peso molecular |
126.14 g/mol |
Nombre IUPAC |
4-hydroxy-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4H2N2OS/c5-1-3-4(7)6-2-8-3/h2,7H |
Clave InChI |
VPDVCUYHEAPKLO-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(S1)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)








![tert-Butyl4-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13081745.png)



